molecular formula C8H9NO B1628934 3,4-Dihydro-2H-benzo[e][1,3]oxazine CAS No. 66955-51-9

3,4-Dihydro-2H-benzo[e][1,3]oxazine

Cat. No.: B1628934
CAS No.: 66955-51-9
M. Wt: 135.16 g/mol
InChI Key: WTAVYBAEMMFITK-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[e][1,3]oxazine is a bicyclic compound where an oxazine ring is fused with a benzene ring. This compound is known for its versatile applications in organic synthesis, medicinal chemistry, and material science .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-benzo[e][1,3]oxazine involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

3,4-dihydro-2H-1,3-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAVYBAEMMFITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619459
Record name 3,4-Dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66955-51-9
Record name 3,4-Dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8-bromo-3,6-di-tert-butyl-3,4-dihydro-2H-benzo[e][1,3]oxazine (Intermediate 1) (2.0 g, 6.13 mmol), 2-(trifluoromethyl)pyridine-5-boronic acid [purchased from Frontier Scientific] (1.17 g, 6.13 mmol) and potassium carbonate (1.27 g, 9.20 mmol) in dimethoxyethane (15 mL) and water (5 mL) was purged with nitrogen for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (354.2 mg, 0.31 mmol) was then added and the mixture heated at 80° C. in a sealed vial for 24 hours. The cooled reaction mixture was then partitioned between ethyl acetate (80 mL) and 1M aqueous sodium hydroxide (80 mL). The organic phase was separated, washed with water (80 mL) and saturated brine (80 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give an orange syrup. The product was purified using flash chromatography on silica eluting with a solvent gradient of 0 to 30% ethyl acetate in hexanes to give the intermediate 3,4-dihydro-2H-benzo[e][1,3]oxazine (1.875 g, 78% yield) as a yellow syrup. The 3,4-dihydro-2H-benzo[e][1,3]oxazine (1.875 g, 4.78 mmol) was dissolved in ethanol (135 mL), 1.0 M aqueous hydrochloric acid (45 mL) added and the reaction mixture stirred at room temperature for 4 days. The reaction mixture was then concentrated under reduced pressure and the residue partitioned between ethyl acetate (100 mL) and 10% w/v aqueous sodium carbonate solution (100 mL). The organic phase was separated, washed with water (100 mL) and saturated brine (100 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give a yellow syrup. The product was purified using flash chromatography on silica eluting with a solvent gradient of 0 to 30% ethyl acetate in hexanes to give the product as a yellow syrup that partially crystallized (1.435 g). The product was dissolved in absolute ethanol (50 mL), 1.0 M aqueous hydrochloric acid (15.1 mL, 15.1 mmol) added, the mixture stood for 20 minutes then concentrated under reduced pressure and the product azeotroped with absolute ethanol (3×60 mL) to give a cream solid. Diethyl ether (50 mL) and absolute ethanol (10 mL) were added and the resulting suspension stirred vigorously overnight then filtered to afford 4-(tert-butyl)-2-((tert-butylamino)methyl)-6-(6-(trifluoromethyl)pyridin-3-yl)phenol hydrochloride (1.083 g, 54% yield) as a white solid.
Name
8-bromo-3,6-di-tert-butyl-3,4-dihydro-2H-benzo[e][1,3]oxazine
Quantity
2 g
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
354.2 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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3,4-Dihydro-2H-benzo[e][1,3]oxazine
Reactant of Route 5
3,4-Dihydro-2H-benzo[e][1,3]oxazine
Reactant of Route 6
3,4-Dihydro-2H-benzo[e][1,3]oxazine

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